Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide: is a deuterated labeled derivative of Tetrahydro-11-deoxy-Cortisol. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide involves the deuteration of Tetrahydro-11-deoxy-CortisolThe exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using deuterated precursors, followed by purification steps such as chromatography to isolate the desired product. The final compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Scientific Research Applications
Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of cortisol derivatives.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry. This enables researchers to study the metabolic pathways and interactions of cortisol derivatives in biological systems. The molecular targets and pathways involved include various enzymes and receptors associated with cortisol metabolism .
Comparison with Similar Compounds
Tetrahydro-11-deoxy-Cortisol: The non-deuterated form of the compound.
Tetrahydrodeoxycortisol: Another cortisol derivative with similar properties.
Uniqueness: Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it a valuable tool in studies requiring accurate quantification and analysis of cortisol metabolism .
Properties
Molecular Formula |
C27H42O10 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16+,17+,19-,20-,21+,22-,24+,25+,26+,27+/m1/s1/i5D2,11D2,14D |
InChI Key |
ZOUIYQYRHDDOIF-GFWIGSFGSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4(C(=O)CO[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.